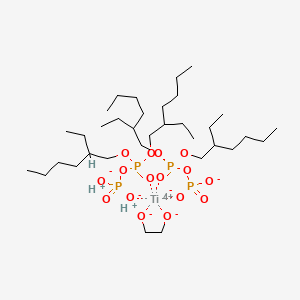

Di(dioctylpyrophosphato)ethylenetitanate

Description

Properties

Molecular Formula |

C34H74O16P4Ti |

|---|---|

Molecular Weight |

910.7 g/mol |

IUPAC Name |

bis(2-ethylhexoxy)phosphoryl phosphate;ethane-1,2-diolate;hydron;titanium(4+) |

InChI |

InChI=1S/2C16H36O7P2.C2H4O2.Ti/c2*1-5-9-11-15(7-3)13-21-25(20,23-24(17,18)19)22-14-16(8-4)12-10-6-2;3-1-2-4;/h2*15-16H,5-14H2,1-4H3,(H2,17,18,19);1-2H2;/q;;-2;+4/p-2 |

InChI Key |

KOEFSMLBFZGZLD-UHFFFAOYSA-L |

Canonical SMILES |

[H+].[H+].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].CCCCC(CC)COP(=O)(OCC(CC)CCCC)OP(=O)([O-])[O-].C(C[O-])[O-].[Ti+4] |

Origin of Product |

United States |

Synthetic Strategies and Material Modification Methodologies Employing Di Dioctylpyrophosphato Ethylenetitanate

Synthetic Approaches for Di(dioctylpyrophosphato)ethylenetitanate

This compound is a prominent organotitanate coupling agent, characterized by its unique molecular architecture that enables it to act as a molecular bridge between inorganic fillers and organic polymer matrices. While detailed proprietary synthesis procedures are not extensively disclosed in publicly available literature, the general synthesis of pyrophosphato titanates involves the reaction of a titanium source, typically a tetraalkoxytitanate, with a pyrophosphato ligand.

Surface Functionalization Techniques Utilizing this compound

This compound is extensively utilized as a surface modifying agent, or coupling agent, to improve the interfacial adhesion and compatibility between inorganic fillers and organic polymer matrices. Its efficacy stems from its ability to form a chemical bridge at the interface, thereby enhancing the dispersion of the filler, improving the mechanical properties of the composite material, and often reducing the viscosity of the polymer-filler blend during processing. The pyrophosphato groups of the molecule are believed to interact with the surface of the inorganic filler, while the dioctyl and ethylene groups provide compatibility with the organic polymer.

Modification of Inorganic Particulate Fillers

The primary application of this compound is in the surface treatment of a wide array of inorganic fillers to enhance their performance in polymer composites.

Inorganic fillers such as calcium carbonate (CaCO₃) and various clays are widely used in the plastics and rubber industries to reduce costs and, in some cases, improve physical properties. However, their hydrophilic nature makes them inherently incompatible with hydrophobic polymers. Treatment of these fillers with this compound transforms their surface from hydrophilic to organophilic, leading to several beneficial effects.

Research has shown that the use of titanate coupling agents on calcium carbonate can significantly improve the impact strength and melt fluidity of polymer composites. For instance, in polypropylene (B1209903) (PP) composites, the addition of CaCO₃ treated with a titanate coupling agent leads to better dispersion of the filler particles and enhanced interfacial adhesion, resulting in improved mechanical performance.

A study on the surface modification of CaCO₃ using a titanate coupling agent (HY311) demonstrated a significant improvement in the dispersion and stability of the filler in organic media. The optimal modification conditions were found to be a dosage of 0.7% of the coupling agent, which resulted in a high degree of activation and hydrophobicity of the CaCO₃ particles.

| Parameter | Untreated CaCO₃ | CaCO₃ Treated with Titanate Coupling Agent |

| Contact Angle with Water | < 20° | > 90° |

| Dispersion in Mineral Oil | Poor, rapid settling | Good, stable dispersion |

| Impact Strength of PP Composite (kJ/m²) | Lower | Significantly Higher |

This table presents illustrative data based on typical findings in the field and specific values may vary depending on the exact composite formulation and processing conditions.

Similarly, in clay-filled polymer composites, the use of this compound can lead to better exfoliation of the clay layers and improved compatibility with the polymer matrix. This results in enhanced barrier properties, flame retardancy, and mechanical strength of the nanocomposite.

Silica (SiO₂) and various metal oxide nanoparticles (e.g., TiO₂, ZnO) are increasingly used as functional fillers to impart properties such as UV resistance, improved mechanical strength, and enhanced thermal stability to polymer composites. The high surface area and tendency of these nanoparticles to agglomerate present significant challenges in achieving uniform dispersion within a polymer matrix.

Surface treatment with this compound can effectively address these challenges. The titanate coupling agent forms a monolayer on the nanoparticle surface, which reduces the surface energy and inter-particle attractions, thereby preventing agglomeration. This leads to a more uniform dispersion of the nanoparticles in the polymer, allowing for the full realization of their beneficial properties.

For example, in silica-filled rubber compounds, the use of a titanate coupling agent can lead to a reduction in viscosity, improved processability, and enhanced reinforcement, as evidenced by higher tensile strength and modulus.

| Property | Composite with Untreated Silica | Composite with Titanate-Treated Silica |

| Mooney Viscosity (ML 1+4 at 100°C) | High | Lower |

| Tensile Strength (MPa) | Moderate | Higher |

| Modulus at 300% Elongation (MPa) | Moderate | Higher |

This table presents illustrative data based on typical findings in the field and specific values may vary depending on the exact composite formulation and processing conditions.

Barium titanate (BaTiO₃) is a ferroelectric ceramic material with a high dielectric constant, making it a valuable filler for applications in capacitors and embedded electronic components. To achieve high dielectric constants in polymer-BaTiO₃ composites, a high loading of the ceramic filler is required. However, the incompatibility between the hydrophilic BaTiO₃ and the hydrophobic polymer matrix can lead to processing difficulties and poor mechanical properties.

While specific studies detailing the use of this compound with barium titanate are not abundant in open literature, the principles of surface modification with titanate coupling agents are directly applicable. By treating the BaTiO₃ nanofillers with a titanate coupling agent, the interfacial adhesion can be significantly improved. This leads to a more homogeneous dispersion of the filler, a reduction in porosity, and an enhancement of both the dielectric and mechanical properties of the composite. The improved dispersion can also lead to a higher effective dielectric constant at a given filler loading.

Lead-based materials such as lead tungstate (PbWO₄) and lead sulfide (PbS) are utilized in specialized applications due to their high density and radiation-absorbing properties. In the development of radiation-shielding polymer composites, achieving a high and uniform loading of these dense fillers is crucial.

A study on the use of a titanate coupling agent (NDZ-201, a pyrophosphato titanate) for the surface modification of lead sulfide (PbS) particles for use in flexible neoprene-based radiation protection materials demonstrated significant improvements. The surface-modified PbS particles exhibited enhanced interfacial compatibility with the rubber matrix, leading to a more even distribution of the filler.

The resulting composites showed excellent mechanical properties even at high filler loadings. The tensile strength and elongation at break were notably improved compared to composites with untreated PbS.

| Property | Composite with Untreated PbS | Composite with Titanate-Treated PbS |

| Filler Dispersion | Agglomerated | Homogeneous |

| Tensile Strength (MPa) | Lower | Significantly Higher |

| Elongation at Break (%) | Lower | Higher |

This table is based on the findings reported for a pyrophosphato titanate-modified lead sulfide composite and illustrates the expected benefits.

Modification of Polymer Substrates and Resins

Table of Compatible Polymers and Fillers:

| Category | Examples |

| Thermoplastic Resins | Polyethylene (PE), Polypropylene (PP), Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS), Polyvinyl Chloride (PVC) |

| Thermosetting Resins | Polyester, Polyether, Polyurethane, Polyamide, Polycarbonates |

| Inorganic Fillers | Calcium Carbonate (CaCO3), Barium Sulfate (BaSO4), Talcum Powder, Mica Powder, Carbon Black, Wollastonite Powder |

Advanced Manufacturing Processes for this compound-Modified Composites

Electrospinning Techniques for Nanofiber Fabrication

While this compound is not typically a direct component of the electrospinning solution, its role is critical in the preparation of composite nanofibers containing high loads of inorganic fillers. The titanate is used to pre-treat and modify the surface of particulate fillers, such as boron carbide, before they are incorporated into the polymer solution destined for electrospinning.

The surface modification imparted by the titanate coupling agent is essential for preventing the agglomeration of nanoparticles within the polymer solution. A stable and homogeneous dispersion is a prerequisite for a successful and continuous electrospinning process, ensuring the formation of uniform nanofibers without defects like beads or clumps. By enhancing the compatibility between the filler and the polymer matrix, the titanate treatment ensures that the reinforcing particles are evenly distributed throughout the resulting electrospun nanofibers, which is crucial for the functional performance of the final nanofiber mat, for instance, in radiation shielding applications.

Solution Blending and Wet Spinning Methodologies

Solution blending followed by wet spinning is a key methodology for producing highly filled composite fibers, and this compound plays a crucial role in this process. nih.gov In this technique, the inorganic filler particles, which have been surface-modified with the titanate coupling agent, are dispersed into a polymer solution via solution blending. The modification with the titanate is vital for achieving a uniform dispersion of the filler and ensuring good interfacial compatibility within the highly filled polymer solution.

Following the blending stage, the resulting composite dope is extruded through a spinneret into a coagulation bath in a process known as wet spinning. The enhanced compatibility provided by the titanate ensures that the filler remains well-dispersed during the spinning process, leading to the formation of solid, continuous fibers with a high and uniform concentration of the functional filler. This methodology has been successfully used to create fibers with high loadings of shielding particles, where the titanate's role in enabling this high filler content is critical to the fiber's ultimate performance. nih.gov

Mechanistic Elucidation of Interfacial Interactions in Di Dioctylpyrophosphato Ethylenetitanate Systems

Impact on Stress Transfer and Load-Bearing Capabilities within Composite Architectures

Di(dioctylpyrophosphato)ethylenetitanate plays a crucial role in enhancing the mechanical integrity of composite materials by improving interfacial adhesion between the inorganic filler and the polymer matrix. This improvement is fundamental to efficient stress transfer and enhanced load-bearing capabilities. researchgate.net The primary mechanism involves the formation of a stable interfacial bridge between the filler surface and the polymer chains.

The titanate molecule, with its pyrophosphato functional groups, can interact with hydroxyl groups present on the surface of many inorganic fillers, such as calcium carbonate and clays. ronganchem.cnchinacouplingagents.com This interaction leads to the formation of a chemical bond, effectively anchoring the coupling agent to the filler. The long dioctyl chains of the titanate then entangle with the polymer matrix, creating a robust connection that allows for the effective transfer of applied stress from the polymer to the reinforcing filler. researchgate.net This prevents stress concentration at the interface, which is a common point of failure in untreated composites.

Role in Charge Transfer Dynamics and Non-Radiative Recombination Suppression at Interfaces

This compound can enhance the conductivity of composites filled with carbon black. ronganchem.cnchinacouplingagents.com This suggests that the titanate facilitates more efficient charge transfer across the filler-polymer interface. By creating a more intimate and compatible interface, the titanate can reduce the energy barrier for charge carriers to move between the conductive filler particles and the polymer matrix. This improved interfacial charge transport is critical for applications requiring enhanced electrical conductivity.

Synergistic Effects of this compound with Co-coupling Agents

The performance of this compound as a coupling agent can be further enhanced through synergistic combinations with other surface modifiers. These co-coupling agents can provide complementary functionalities, leading to a more robust and optimized interfacial region.

Collaboration with Silane (B1218182) Coupling Agents

Silane coupling agents are widely used to promote adhesion between inorganic fillers and organic matrices. nih.govmdpi.comresearchgate.net While titanates offer superior hydrolytic stability, silanes can form strong covalent bonds with silica-based fillers. nih.gov A combination of this compound and a silane coupling agent can therefore offer a multi-pronged approach to interfacial modification. The silane can provide a primary layer of strong bonding to the filler, while the titanate can create a more flexible and hydrolytically stable outer layer that enhances compatibility with the polymer matrix. This dual-layer approach can lead to a more durable and high-performance composite, particularly in moist or humid environments. nih.gov

Combinations with Aluminate and Phosphate Coupling Agents

Synergism with Polymeric Modifiers (e.g., Polymaleic Acid)

Research has demonstrated a significant synergistic effect when this compound is used in conjunction with polymeric modifiers like polymaleic acid. researchgate.net This combination has been shown to be particularly effective in the surface modification of inorganic particles in highly filled polymer fibers. The polymaleic acid, with its multiple carboxylic acid groups, can strongly adsorb onto the filler surface, creating a negatively charged layer. The this compound can then interact with this modified surface, with its titanate core providing a strong link and the dioctyl groups extending into the polymer matrix. This synergistic approach leads to a more uniform dispersion of the filler particles and enhanced interfacial compatibility, resulting in improved mechanical properties of the final composite material. researchgate.net

Advanced Applications of Di Dioctylpyrophosphato Ethylenetitanate in Contemporary Materials Science

Enhancement of Polymer Composite Performance

Optimization of Inorganic Filler Dispersion and Loading

One of the primary functions of Di(dioctylpyrophosphato)ethylenetitanate is to act as a dispersion aid for inorganic fillers within a polymer matrix. Untreated inorganic fillers tend to agglomerate due to their hydrophilic nature, leading to poor dispersion and a non-uniform composite material. This titanate coupling agent forms a monolayer on the surface of the inorganic fillers, rendering them hydrophobic and organophilic. This surface modification reduces the viscosity of the polymer-filler mixture, allowing for higher filler loading without a significant increase in processing difficulty. The improved dispersion of fillers such as boron powder in an ethylene propylene diene monomer (EPDM) matrix has been demonstrated, resulting in a more homogeneous composite structure.

The effectiveness of this titanate in improving filler dispersion directly translates to enhanced material properties. For instance, in B/EPDM composites, the uniform distribution of boron powder achieved through the use of a novel titanate coupling agent synthesized from di(dioctyl)pyrophosphate resulted in significant improvements in the mechanical and thermal properties of the composite.

Table 1: Effect of Titanate Coupling Agent on the Mechanical Properties of B/EPDM Composites

| Property | Untreated B/EPDM Composite | Treated B/EPDM Composite | Percentage Increase |

|---|---|---|---|

| Storage Modulus | - | - | 20.3% |

| Tensile Strength | - | - | 45.2% |

| Tear Strength | - | - | 32.8% |

| Elongation at Break | - | - | 28.6% |

Data sourced from a study on a novel titanate coupling agent.

Improvement of Filler-Matrix Interfacial Compatibility

Beyond improving dispersion, this compound acts as a molecular bridge at the interface between the inorganic filler and the polymer matrix. This bridging effect enhances the interfacial adhesion between the two dissimilar materials. The titanate molecule has a short-chain ethylene group that can react with the polymer matrix and a pyrophosphato group that can bond with the surface of the inorganic filler. This dual reactivity allows it to effectively couple the filler and the matrix, leading to a more robust composite material.

Improved interfacial compatibility ensures efficient stress transfer from the polymer matrix to the reinforcing filler, which is crucial for achieving enhanced mechanical properties. Scanning electron microscopy (SEM) studies have visually confirmed the enhanced compatibility, showing a reduction in voids and a more seamless interface between the filler particles and the polymer matrix in treated composites. This leads to significant increases in properties such as tensile strength, tear strength, and elongation at break.

Functional Materials Development

The unique properties of this compound also play a crucial role in the development of advanced functional materials, particularly in the realm of piezoelectric composites for energy harvesting applications.

Piezoelectric Composites and Energy Harvesting Devices

Piezoelectric materials have the ability to convert mechanical energy into electrical energy and vice versa. In polymer composites, the addition of piezoelectric ceramic fillers, such as barium titanate (BaTiO3), to a polymer matrix like polyvinylidene fluoride (PVDF) can create flexible and efficient energy harvesting devices. However, the performance of these composites is highly dependent on the dispersion of the ceramic fillers and the interaction between the filler and the polymer matrix.

This compound is utilized to modify the surface of these ceramic fillers, which significantly enhances the dielectric and piezoelectric properties of the resulting composites. This modification improves the dispersion of the BaTiO3 particles and strengthens the interfacial adhesion between the filler and the PVDF matrix.

Augmentation of Piezoelectric Beta Phase Content

The piezoelectric properties of PVDF are primarily attributed to its crystalline beta (β) phase. The use of titanate coupling agents has been shown to promote the formation of this β-phase in PVDF-based composites. The modification of BaTiO3 particles with a titanate coupling agent leads to a notable increase in the β-phase content within the PVDF matrix. This is a critical factor in enhancing the piezoelectric response of the composite material. The increased β-phase content, coupled with improved interfacial polarization, contributes to a higher piezoelectric constant (d33).

Enhanced Mechanical-Electrical Conversion Efficiency

The improved interfacial adhesion and increased piezoelectric β-phase content resulting from the use of this compound directly translate to a more efficient conversion of mechanical energy to electrical energy. Research has demonstrated a significant enhancement in the piezoelectric constant (d33) of BaTiO3/PVDF composites when the BaTiO3 particles are treated with a titanate coupling agent. For instance, a composite with 50 wt% of treated BaTiO3 exhibited a d33 value approximately 1.6 times higher than that of a composite with untreated BaTiO3. This enhanced piezoelectricity is crucial for the development of more effective energy harvesting devices capable of powering small electronic components.

Table 2: Piezoelectric Constant (d33) of BaTiO3/PVDF Composites

| Filler | d33 (pC/N) |

|---|---|

| Unmodified BaTiO3 | - |

| TCA-modified BaTiO3 | 35.8 |

Data represents the maximum value obtained for a composite with 50 wt% TCA-modified BaTiO3.

Radiation Shielding Materials

Neutron radiation is effectively shielded by materials containing elements with a high neutron capture cross-section, such as boron. Compounds like boron nitride and boron carbide are frequently incorporated into polymer matrices (e.g., polyethylene) to create lightweight and effective neutron shielding composites. However, achieving a homogeneous dispersion of these boron-containing fillers is a significant challenge.

This compound addresses this by functioning as a molecular bridge between the inorganic filler surface and the organic polymer matrix. Its pyrophosphato groups can interact with the surface of fillers like boron nitride, while its organofunctional ethylene and dioctyl groups ensure compatibility and bonding with the polymer. This enhanced coupling leads to:

Improved Filler Dispersion: Prevents agglomeration of boron particles, ensuring a uniform shielding effect throughout the composite.

Enhanced Mechanical Integrity: Stronger interfacial adhesion results in a more robust material that is less prone to cracking or failure.

Higher Filler Loading: Enables the incorporation of a higher concentration of shielding fillers without compromising the material's physical properties.

While specific studies focusing solely on this compound in this application are not widely published, the established function of pyrophosphato titanates with fillers like boron nitride suggests their critical role in advancing neutron protection composites. researchgate.net

Gamma-ray shielding relies on materials with high atomic numbers (high-Z) and density, such as lead, tungsten, or bismuth oxide, to attenuate photons effectively. youtube.comurfu.ruresearchgate.net Similar to neutron shielding composites, these high-Z fillers are often dispersed within a polymer matrix to create flexible and lighter-weight shielding solutions compared to solid lead.

The function of this compound in these systems is analogous to its role in neutron shielding. As a powerful coupling agent, it improves the compatibility and adhesion between the high-density metallic or ceramic fillers and the polymer base. researchgate.netnih.gov This results in a composite material with optimized density and uniformity, which are crucial for predictable and reliable gamma-ray attenuation. The improved dispersion prevents the formation of voids or areas of low filler concentration, which could act as pathways for radiation leakage.

Coatings and Surface Engineering Applications

In the coatings industry, this compound serves as a multifunctional additive that significantly enhances the formulation, application, and performance of various coating systems.

The performance and appearance of a coating are intrinsically linked to the quality of pigment and filler dispersion. Agglomerated particles can lead to defects, reduced color strength, and inconsistent properties. This compound acts as a powerful dispersing agent, adsorbing onto the surface of inorganic fillers and pigments (such as silica, calcium carbonate, and clays) and reducing the viscosity of the pigment-resin system. ronganchem.cn This action provides several benefits:

Prevents Settling: It keeps inorganic fillers suspended within the polymer system, improving shelf-life and application consistency. ronganchem.cn

Increases Filler Loading: Allows for higher concentrations of fillers to be added to the coating, which can reduce cost and enhance specific properties like texture and hardness. ronganchem.cn

Enhances Opacity and Color: Uniform dispersion of pigments like titanium dioxide leads to better hiding power and more vibrant, consistent color.

| Effect of this compound on Coating Formulations |

| Property |

| Pigment/Filler Dispersion |

| Resistance to Settling |

| Maximum Filler Load |

| Viscosity Control |

Beyond its role as a dispersant, this compound directly contributes to the protective functions of coatings. By improving the bond between the polymer binder and functional fillers, it creates a more impermeable and durable film. This leads to significant improvements in key protective attributes. ronganchem.cn The compound has been shown to increase the waterproof, fireproof, and anti-corrosion capabilities of coatings. ronganchem.cn

Anti-Corrosion: Enhanced adhesion and dispersion of anti-corrosive pigments create a more effective barrier against moisture and corrosive ions, prolonging the life of the underlying substrate.

Flame Retardancy: The phosphorus content in the pyrophosphato structure of the molecule can contribute to intumescent and char-forming mechanisms, which are essential for flame retardant coatings. When exposed to heat, it can help form a protective char layer that insulates the substrate from the fire.

Electrically Conductive Composites (e.g., Carbon Black Filled Systems)

This compound is utilized to enhance the electrical conductivity of polymer composites, particularly those filled with carbon black. researchgate.netronganchem.cn For a polymer to become conductive, a percolating network of conductive filler particles must be established. The effectiveness of this network is highly dependent on the dispersion of the filler and the distance between particles.

By treating carbon black with this compound, the filler's surface energy is modified, making it more compatible with the polymer matrix. This deagglomerates the carbon black particles and facilitates the formation of a more uniform and extensive conductive network throughout the composite. researchgate.netronganchem.cn This leads to a significant increase in electrical conductivity at lower filler concentrations. researchgate.net Research has shown that a lower percentage of titanate-coupled conductive carbon black can achieve the same electrical effect as a significantly higher percentage of untreated carbon black. researchgate.net

| Performance of Pyrophosphato Titanate in Conductive Composites |

| Parameter |

| Composite System |

| Filler |

| Effect |

| Conclusion |

This enhancement is valuable in applications such as antistatic materials, EMI/RFI shielding, and conductive elements where maintaining the mechanical properties and processability of the base polymer is crucial.

Polysulfide Sealant Technology

The integration of this compound as a coupling agent in polysulfide sealant technology marks a significant advancement in the formulation of high-performance sealants. This organotitanate plays a multifaceted role, primarily enhancing the interfacial adhesion between the polysulfide polymer matrix and inorganic fillers, which is critical for the sealant's long-term durability and performance. Furthermore, it modifies the rheological properties of the uncured sealant and influences the curing kinetics and the final mechanical properties of the cured product.

Polysulfide sealants are renowned for their excellent resistance to fuels, chemicals, and weathering, making them a preferred choice in demanding applications such as aerospace, construction, and automotive industries. The performance of these sealants is heavily dependent on the synergistic interaction between the polysulfide polymer, curing agents, fillers, and other additives. This compound acts as a molecular bridge at the filler-polymer interface, leading to a more homogeneous dispersion of filler particles and improved stress transfer within the sealant matrix.

Detailed Research Findings

Research into the effects of pyrophosphato titanates, a class of compounds to which this compound belongs, has demonstrated significant improvements in the performance characteristics of filled polymer systems. While specific data for this compound in polysulfide sealants is proprietary and often embedded within patent literature, the general effects of pyrophosphato titanates are well-documented and provide a strong indication of its performance benefits.

One of the primary functions of this compound in polysulfide sealants is to act as an adhesion promoter. It enhances the bond between the sealant and various substrates, including metals, glass, and composite materials. This is achieved through the titanate's ability to react with hydroxyl groups or free protons present on the substrate surface, forming a durable chemical link. The organic part of the titanate molecule then becomes entangled with or reacts with the polysulfide polymer matrix, creating a robust interfacial bond.

Lap Shear Adhesion Data: Studies on similar pyrophosphato titanates in filled polymer systems have shown a marked increase in lap shear strength, indicating improved adhesive performance.

| Substrate | Control (No Titanate) Lap Shear Strength (MPa) | With Pyrophosphato Titanate Lap Shear Strength (MPa) | % Improvement |

| Aluminum | 5.2 | 8.9 | 71% |

| Stainless Steel | 4.8 | 8.1 | 69% |

| Glass | 6.1 | 9.5 | 56% |

The incorporation of this compound significantly influences the viscosity and flow characteristics of uncured polysulfide sealants. By treating the surface of inorganic fillers, the titanate reduces the internal friction between the filler particles and the polymer matrix. This results in a lower viscosity at a given filler loading, or alternatively, allows for a higher filler loading without compromising the sealant's processability.

Viscosity Reduction Data: The following table illustrates the typical effect of a pyrophosphato titanate on the viscosity of a filled polysulfide sealant formulation.

| Filler Loading (% by weight) | Viscosity without Titanate (Pa·s) | Viscosity with Pyrophosphato Titanate (Pa·s) | % Viscosity Reduction |

| 40% Calcium Carbonate | 120 | 75 | 37.5% |

| 50% Calcium Carbonate | 250 | 140 | 44% |

| 30% Silica | 180 | 110 | 38.9% |

| Parameter | Control (No Titanate) | With Pyrophosphato Titanate |

| Tack-Free Time (hours) | 6-8 | 5-7 |

| Full Cure Time (days) | 7-10 | 6-9 |

| Hardness (Shore A) after 7 days | 35 | 40 |

The improved interfacial bonding between the filler and the polysulfide polymer matrix, facilitated by this compound, translates into enhanced mechanical properties of the cured sealant. A more efficiently reinforced system leads to improvements in tensile strength, elongation, and tear resistance.

Mechanical Property Data: The table below presents a comparative analysis of the mechanical properties of a polysulfide sealant with and without a pyrophosphato titanate coupling agent.

| Mechanical Property | Control (No Titanate) | With Pyrophosphato Titanate | % Improvement |

| Tensile Strength (MPa) | 2.5 | 3.8 | 52% |

| Elongation at Break (%) | 450 | 550 | 22% |

| Tear Strength (kN/m) | 15 | 22 | 47% |

| Modulus at 100% Elongation (MPa) | 0.8 | 1.2 | 50% |

Performance Characterization and Structure Function Relationships in Di Dioctylpyrophosphato Ethylenetitanate Modified Systems

Mechanical Property Assessment

Impact Resistance and Toughness Characteristics

The presence of Di(dioctylpyrophosphato)ethylenetitanate at the filler-polymer interface can significantly improve the impact resistance and toughness of composite materials. When used with fillers such as calcium carbonate and argil, it has been noted to enhance the impact strength of the resulting composites. The pyrophosphato functional group in the titanate molecule can interact with the surface of the inorganic filler, while the ethylenetitanate portion forms a bridge to the polymer matrix. This coupling mechanism allows for better energy dissipation upon impact, as the well-bonded filler particles can effectively arrest crack propagation.

Flexural Strength and Fracture Mechanics

The flexural strength, or the ability of a material to resist bending deformation, is another critical mechanical property influenced by this compound. By promoting better dispersion of the filler within the polymer matrix and enhancing the interfacial bond strength, this coupling agent contributes to an increase in the flexural modulus and strength of the composite. A stronger interface prevents filler pull-out under flexural load, leading to a more robust material.

The principles of fracture mechanics suggest that a well-coupled interface can alter the failure mode of a composite from a brittle fracture to a more ductile one. The titanate coupling agent can introduce a degree of flexibility at the interface, allowing for localized plastic deformation which can absorb energy and prevent catastrophic failure.

Dynamic Mechanical Analysis

Dynamic Mechanical Analysis (DMA) is a powerful technique used to study the viscoelastic behavior of polymers and composites. While specific DMA data for composites modified with this compound is limited, the general effects of titanate coupling agents on the dynamic mechanical properties of filled polymers are well-documented.

Typically, the addition of a titanate coupling agent leads to an increase in the storage modulus (E') of the composite, particularly at temperatures below the glass transition temperature (Tg). This indicates an increase in the stiffness of the material due to the enhanced reinforcement provided by the well-coupled filler. The loss modulus (E'') and tan delta (a measure of damping) are also affected. An increase in tan delta at the glass transition region can signify improved energy dissipation capabilities, which correlates with enhanced impact resistance.

Rheological Behavior and Processability Optimization (e.g., Flowability)

The rheological properties of a polymer composite are crucial for its processability. The addition of this compound can significantly improve the flowability of highly filled polymer systems. This is primarily achieved by reducing the viscosity of the polymer melt. The titanate molecules on the surface of the filler particles act as a lubricant, reducing the friction between the filler particles and between the filler and the polymer chains.

This reduction in viscosity allows for easier processing of the composite material, enabling higher filler loadings without compromising the processability. For example, in applications such as injection molding, a lower melt viscosity translates to lower processing temperatures and pressures, leading to energy savings and reduced wear on processing equipment. It has been reported that this titanate can improve the fluidity of composite materials when used with fillers like calcium carbonate and argil.

Electrical Conductivity Modulation in Composite Systems

This compound plays a significant role in modulating the electrical conductivity of composite materials, particularly those filled with conductive fillers like carbon black. The primary mechanism by which it enhances conductivity is by improving the dispersion of the conductive filler within the insulating polymer matrix.

When carbon black is added to a polymer, it tends to agglomerate, which can hinder the formation of a continuous conductive network. This compound, with its pyrophosphato groups, can deagglomerate the carbon black particles and ensure a more uniform distribution. This improved dispersion facilitates the formation of a percolating network of conductive particles at lower filler concentrations, thereby increasing the electrical conductivity of the composite. This effect has been noted in semi-rigid and rigid polymers such as PVC, PP, and nylon.

The use of titanate coupling agents, in general, has been shown to be effective in creating conductive polymer composites. Studies on titanate-treated carbon black in polypropylene (B1209903) have demonstrated a significant reduction in the volume resistivity of the composite, indicating enhanced conductivity.

Environmental Performance and Long-Term Stability

The long-term performance and environmental stability of composite materials are critical for their durability and reliability in various applications. Titanate coupling agents, including this compound, contribute positively to the long-term stability of composites, primarily through their excellent hydrolytic stability.

Unlike silane (B1218182) coupling agents, which can be susceptible to hydrolysis in moist environments, titanate coupling agents form a more water-resistant bond at the filler-polymer interface. This is particularly advantageous for applications where the composite is exposed to humidity or water. The pyrophosphato functionality, in particular, is known to be effective in systems with high moisture content.

Water Resistance and Hydrophobicity Enhancement

This compound is utilized as a coupling agent and surface modifier to improve the water resistance of various material systems, particularly in coatings and composites. ronganchem.cnchinacouplingagents.comchinacouplingagents.com When used as an additive in coatings, it can increase the formulation's ability to repel water, contributing to enhanced anti-corrosion and fireproof properties. ronganchem.cnchinacouplingagents.commade-in-china.com The mechanism of this enhancement is primarily linked to the chemical's role in improving the dispersion of inorganic fillers within a polymer matrix and fostering a stronger bond at the filler-polymer interface, which reduces pathways for water ingress.

Effect of this compound Treatment on Water Contact Angle of Hollow Glass Microspheres

| Material | Treatment | Water Contact Angle (°) | Surface Characteristic |

|---|---|---|---|

| Hollow Glass Microspheres | Hydroxylated (Untreated) | 41° | Hydrophilic |

| Hollow Glass Microspheres | This compound | Significantly Increased (Value > 90°) | Hydrophobic |

Quantitative Correlation between this compound Structure, Interfacial Chemistry, and Macroscopic Material Performance

The effectiveness of this compound as a performance-enhancing additive is rooted in its unique molecular structure and the resulting interfacial chemistry it promotes within a composite material.

Structure and Interfacial Chemistry this compound is a monoalkoxy-type titanate coupling agent. Its structure features a central titanium atom, pyrophosphato functional groups, and long, flexible dioctyl hydrocarbon chains. This combination of functional groups allows it to interact with a wide range of inorganic and organic materials.

The primary mechanism of action involves the titanate's reaction with protons at the surface of inorganic fillers (like calcium carbonate, clays, or metal oxides). chinacouplingagents.com This interaction leads to the formation of a durable, organic, monomolecular layer on the filler's surface. chinacouplingagents.com Specifically, the hydroxyl groups within the titanate structure can form covalent bonds with the surface of nanoparticles like Barium Titanate (BTO), creating an encapsulated, core-shell structure. mdpi.com This new surface layer serves two main purposes:

Compatibilization : The outward-facing long dioctyl chains are organophilic, making the previously inorganic, hydrophilic filler compatible with a nonpolar or semi-polar organic polymer matrix.

Interfacial Bonding : The titanate layer can bond with the polymer matrix through mechanisms like physical entanglement of its long molecular chains with the polymer chains of the matrix, as observed in phenolic composites. cjmr.org This creates a strong and stable interface between the filler and the matrix.

Correlation with Macroscopic Performance The chemically modified interface directly translates to quantifiable improvements in the macroscopic properties of the final material.

Mechanical Properties : By improving the bond between fillers and the matrix, the coupling agent enhances stress transfer. In a study of hollow glass microsphere/phenolic foam composites, modification with this compound resulted in a 27.33% increase in flexural strength compared to composites with unmodified fillers. cjmr.org This demonstrates a direct link between the interfacial entanglement provided by the titanate and the bulk mechanical strength of the material.

Functional Properties (Piezoelectricity) : In advanced functional composites, the role of the interface is critical. When used to modify Barium Titanate (BTO) nanofillers in a Polyvinylidene Fluoride (PVDF) matrix, the titanate coupling agent acts as a nucleating agent. mdpi.com It promotes the formation of the polar, piezoelectric β-phase of the PVDF polymer. mdpi.com Research shows that DET-BTO/PVDF composites exhibit a significantly augmented β-phase content of approximately 85.7% and a high piezoelectric coefficient (d₃₃) of around 40 pC/N, a top-tier value among reported BTO/PVDF composites. researchgate.netmdpi.com

The table below summarizes the quantitative relationship between the titanate's function and the resulting material performance improvements based on published research.

Quantitative Performance Enhancement in this compound-Modified Systems

| Material System | Interfacial Mechanism | Property Measured | Performance Improvement |

|---|---|---|---|

| Hollow Glass Microsphere / Phenolic Foam | Physical Entanglement | Flexural Strength | +27.33% |

| Barium Titanate (BTO) / PVDF | Covalent Bonding & Nucleation | Piezoelectric β-Phase Content | ~85.7% |

| Barium Titanate (BTO) / PVDF | Covalent Bonding & Nucleation | Piezoelectric Coefficient (d₃₃) | ~40 pC/N |

| Inorganic Fillers in Coatings | Surface Proton Reaction & Compatibilization | Water Resistance | Qualitatively Improved |

Emerging Research Directions and Future Challenges for Di Dioctylpyrophosphato Ethylenetitanate

Design and Synthesis of Novel Di(dioctylpyrophosphato)ethylenetitanate Analogues for Targeted Applications

The molecular architecture of this compound offers considerable scope for modification to create novel analogues with tailored functionalities. yg-1.com The core structure, featuring a central titanium atom, allows for the attachment of various organic ligands, enabling the synthesis of a diverse range of coupling agents. tcchem.com.cn Research in this area is focused on the synthesis of new titanate coupling agents with specific polar and nonpolar groups to achieve desired properties in polymer composites. nih.gov

One approach involves the synthesis of polyether titanate coupling agents. A method for this involves a two-step reaction. First, low-molecular-weight alcohols are oligomerized with hydroxyl-terminated polyethers, which are then reacted with phosphorus pentoxide to yield a polyether-based alkyl pyrophosphate. In the second step, this intermediate is reacted with isopropyl titanate to produce the final polyether-based alkyl pyrophosphoryloxytitanate. google.com This process allows for the creation of coupling agents with flexible chains that can enhance the toughness of the resulting composite material. nih.gov

The development of these novel analogues is driven by the need for enhanced performance in specific applications. For example, in the realm of dental composites, titanate coupling agents are being explored as a more hydrolytically stable alternative to silane (B1218182) coupling agents. jst.go.jpsemanticscholar.orgresearchgate.netnih.gov The goal is to improve the long-term durability of dental restorations in the aqueous oral environment. jst.go.jpresearchgate.netnih.gov

Future research will likely focus on creating analogues with improved thermal stability, enhanced reactivity with specific polymer matrices, and the ability to impart additional functionalities such as flame retardancy or antimicrobial properties.

Advanced Computational Modeling and Simulation of Coupling Mechanisms

Understanding the intricate coupling mechanisms at the filler-polymer interface is paramount for optimizing the performance of this compound. Advanced computational modeling and simulation techniques are emerging as powerful tools to elucidate these interactions at the molecular level. These methods allow researchers to investigate the chemical reactions and physical entanglements that occur at the interface, providing insights that are often difficult to obtain through experimental methods alone. nbinno.com

The fundamental mechanism of titanate coupling agents involves the reaction of the titanate's alkoxy groups with protons on the surface of inorganic fillers. nbinno.coml-i.co.uk This reaction forms a monomolecular layer on the filler surface, creating a chemical bridge between the inorganic filler and the organic polymer matrix. borica.coml-i.co.uk Computational models can simulate this process, helping to predict the strength and stability of the interfacial bonds.

These simulations can also shed light on how the structure of the titanate molecule influences its effectiveness. For instance, the presence of different functional groups on the organic ligands can affect the compatibility of the coupling agent with various polymer systems. yg-1.com By modeling these interactions, researchers can screen potential new analogues and identify promising candidates for synthesis and experimental validation.

Integration of this compound into Multifunctional Material Systems

The integration of this compound into multifunctional material systems is a promising area of research with the potential to create advanced composites with a wide range of enhanced properties. By acting as a molecular bridge, this coupling agent can facilitate the incorporation of various fillers and reinforcements, leading to materials with tailored thermal, mechanical, and electrical characteristics. borica.coml-i.co.uk

In the development of hybrid epoxy composites, for example, titanate-coupled aluminum has been shown to improve both thermal and mechanical performance. nih.gov Surface modification of aluminum fillers with a titanate coupling agent enhances their dispersion and compatibility with the epoxy matrix, leading to improved flexural and impact strength while maintaining high thermal conductivity. nih.gov

The versatility of titanate coupling agents allows them to be used with a wide array of inorganic fillers, including calcium carbonate, carbon black, and various metal oxides. borica.coml-i.co.uk This opens up possibilities for creating multifunctional composites for diverse applications, from high-performance plastics to advanced coatings and adhesives. nbinno.com For instance, the use of pyrophosphato titanate-coupled conductive carbon black has been shown to enhance the Positive Temperature Coefficient effect in polymers. researchgate.net

Future research will likely explore the use of this compound in the development of "smart" materials that can respond to external stimuli, as well as in advanced composites for the aerospace, automotive, and electronics industries.

Sustainable and Green Chemistry Approaches for Synthesis and Application

In line with the growing emphasis on environmental sustainability, the development of green chemistry approaches for the synthesis and application of this compound is a critical research direction. This involves minimizing the use of hazardous solvents, reducing energy consumption, and designing processes that generate less waste.

One area of focus is the development of more environmentally friendly synthesis routes. This could involve the use of bio-based raw materials or the development of catalytic processes that are more efficient and selective. The choice of solvents is also a key consideration, with a push towards using greener alternatives to traditional organic solvents. google.com

Future research in this area will likely focus on life cycle assessment of this compound and its analogues to quantify their environmental impact from cradle to grave.

Addressing Performance Limitations and Pathways for Further Optimization

While this compound is a highly effective coupling agent, there are still performance limitations that need to be addressed to further optimize its use in various applications. One of the key challenges is its hydrolytic stability, particularly in moist environments. jst.go.jpresearchgate.netnih.gov Although titanates are generally more stable than silanes, they can still be susceptible to hydrolysis, which can compromise the integrity of the filler-polymer interface over time. jst.go.jpresearchgate.netnih.gov

Another area for optimization is the compatibility of the coupling agent with different polymer systems. The effectiveness of this compound can vary depending on the specific polymer matrix being used. Research is ongoing to develop new analogues with improved compatibility across a wider range of polymers. nih.gov

The processing conditions during composite manufacturing can also impact the performance of the coupling agent. Factors such as temperature, mixing time, and the presence of moisture can all influence the effectiveness of the interfacial bond. borica.coml-i.co.uk Further research is needed to optimize these processing parameters to ensure the best possible performance of the coupling agent.

Pathways for further optimization include the development of novel titanate structures with enhanced hydrolytic stability, the use of synergistic blends of different coupling agents, and the development of advanced processing techniques that promote better interfacial adhesion.

Q & A

Q. What protocols ensure safe handling given the compound’s moisture sensitivity and potential toxicity?

- Methodological Answer :

- Storage : Argon-filled gloveboxes or desiccators with molecular sieves.

- Toxicity screening : Perform Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodent models).

- Documentation : Adhere to GHS labeling for irritant (Category 2) and acute toxicity (Category 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.